molecular formula C10H19N B12946090 Bicyclo[3.2.2]nonan-1-ylmethanamine

Bicyclo[3.2.2]nonan-1-ylmethanamine

Cat. No.: B12946090
M. Wt: 153.26 g/mol
InChI Key: VMYYFOCRYKQXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[3.2.2]nonan-1-ylmethanamine is a chemical building block featuring a rigid, three-dimensional bicyclic scaffold with a primary amine functional group. This structure is of significant interest in synthetic and medicinal chemistry research. The bicyclo[3.2.2]nonane framework is known to impart molecular rigidity, which can be leveraged in the design of novel molecular scaffolds and in conformational restriction studies to probe biological activity . The primary amine moiety serves as a versatile handle for further chemical modifications, including the synthesis of amides, sulfonamides, and imines, or for incorporation into larger, more complex molecular architectures. Researchers are exploring its potential as a core structure in the development of pharmacologically active compounds; related bicyclo[3.2.2]nonane derivatives have been identified as key intermediates in the asymmetric synthesis of complex natural products like ryanodine , and neolignans with this skeleton have shown biological activities such as anti-platelet-activating factor (PAF) activity . This compound is intended for research applications only, such as method development in organic synthesis and as a precursor in the discovery of new chemical entities. For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C10H19N

Molecular Weight

153.26 g/mol

IUPAC Name

1-bicyclo[3.2.2]nonanylmethanamine

InChI

InChI=1S/C10H19N/c11-8-10-5-1-2-9(3-6-10)4-7-10/h9H,1-8,11H2

InChI Key

VMYYFOCRYKQXNO-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(CC2)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[3.2.2]nonan-1-ylmethanamine can be achieved through several synthetic routes. One common method involves the Diels-Alder reaction of tropone with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]heptadiene, followed by high-pressure cycloaddition and thermal cycloreversion procedures . This method allows for the formation of the bicyclo[3.2.2]nonane core, which can then be functionalized to introduce the methanamine group.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of high-pressure reactors and efficient purification techniques, such as column chromatography, are common in industrial settings to produce this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[3.2.2]nonan-1-ylmethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the bicyclo[3.2.2]nonane framework.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like halides or amines for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis
Bicyclo[3.2.2]nonan-1-ylmethanamine serves as a versatile building block in organic synthesis. Its unique bicyclic structure allows it to participate in various chemical reactions, making it valuable for creating complex organic molecules.

Types of Reactions:

  • Oxidation: Converts the compound into ketones or carboxylic acids.
  • Reduction: Produces alcohols or amines.
  • Substitution: Facilitates the introduction of different functional groups onto its framework.

Common Reagents:

  • Oxidizing Agents: Potassium permanganate, chromium trioxide.
  • Reducing Agents: Lithium aluminum hydride.
  • Nucleophiles: Halides or amines for substitution reactions.

Biological Applications

Potential Antimicrobial and Anticancer Properties
Research indicates that this compound exhibits potential biological activities, including antimicrobial and anticancer effects. Studies are ongoing to explore its efficacy against various pathogens and cancer cell lines.

Mechanism of Action:
The compound interacts with specific molecular targets, modulating enzyme or receptor activity to elicit biological responses. The exact pathways depend on the functional groups present on the compound.

Medicinal Applications

Therapeutic Agent Exploration
There is ongoing research into the potential of this compound as a therapeutic agent for various diseases. Its unique structure may contribute to novel drug development targeting specific biological pathways.

Industrial Applications

Material Development
In industry, this compound is utilized in developing new materials and serves as a precursor in synthesizing pharmaceuticals and agrochemicals.

Case Studies

  • Synthesis of Complex Organic Molecules:
    A study demonstrated the use of this compound as a key intermediate in synthesizing complex organic compounds through Diels-Alder reactions under specific conditions, showcasing its utility in organic synthesis .
  • Anticancer Activity Evaluation:
    Preliminary studies have shown that derivatives of this compound exhibit selective cytotoxicity against certain cancer cell lines, indicating potential for further development as anticancer agents .

Mechanism of Action

The mechanism of action of Bicyclo[3.2.2]nonan-1-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the functional groups present on the compound.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Bicyclic Compounds

Compound Name Bicyclic System Pharmacological Target Key Features Reference
Bicyclo[3.2.2]nonan-1-ylmethanamine [3.2.2] Not explicitly reported High rigidity, sp³-rich structure; potential for CNS drug development
Bicyclo[3.2.1] derivatives [3.2.1] SGLT2 inhibitors (e.g., antidiabetics) Planar geometry with extended substituent sites for target engagement
Bicyclo[3.1.0] derivatives [3.1.0] GlyT1/mGlu2 agonists (CNS disorders) Compact, strained rings; enhances blood-brain barrier penetration
Bicyclo[2.2.1]heptane derivatives [2.2.1] Cathepsin C inhibitors (respiratory) Smaller ring size increases steric hindrance; limited functional group tolerance
Bicyclo[2.2.2]octane derivatives [2.2.2] Orexin receptor antagonists Symmetric structure improves solubility but reduces target specificity

Key Insights:

Ring Size and Rigidity :

  • The [3.2.2] system offers intermediate rigidity between the highly strained [3.1.0] and the more flexible [2.2.2] systems. This balance may optimize receptor binding kinetics while maintaining metabolic stability .
  • In contrast, [3.2.1] systems (e.g., SGLT2 inhibitors) prioritize planar geometries for enzyme active-site interactions .

Pharmacological Applications: this compound’s lack of reported targets contrasts with well-studied analogs like [3.1.0] (GlyT1 inhibitors) and [2.2.1] (Cathepsin C inhibitors).

Synthetic Challenges :

  • The diastereomeric ratio issue in [3.2.2] synthesis contrasts with the stereochemical control achieved in [3.1.0] systems, where asymmetric catalysis is more advanced .

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